3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one
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Overview
Description
3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one is a synthetic organic compound with the molecular formula C11H10Cl2N2O3 It is characterized by the presence of two chlorine atoms and a nitrophenyl group attached to a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one typically involves the chlorination of 1-(3-nitrophenyl)piperidin-2-one The reaction is carried out under controlled conditions to ensure selective chlorination at the 3-position of the piperidinone ring
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperidinone derivatives.
Scientific Research Applications
3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one exerts its effects is primarily through its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidinone ring can interact with various biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one: Similar structure but with the nitro group at the 4-position.
3,3-Dichloro-1-(2-nitrophenyl)piperidin-2-one: Nitro group at the 2-position.
3,3-Dichloro-1-(3-aminophenyl)piperidin-2-one: Amino group instead of nitro group.
Uniqueness: 3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical properties, and applications in various fields
Properties
IUPAC Name |
3,3-dichloro-1-(3-nitrophenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O3/c12-11(13)5-2-6-14(10(11)16)8-3-1-4-9(7-8)15(17)18/h1,3-4,7H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCYDFUMRADRSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC(=CC=C2)[N+](=O)[O-])(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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